![molecular formula C20H29NO4S2 B241038 N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in cancer research. The compound was first synthesized in 2005 by scientists at the University of Queensland, Australia. Since then, CX-5461 has been extensively studied for its potential as a cancer treatment.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways. The compound has been shown to induce DNA damage response pathways through the activation of ATM and ATR kinases, which are key regulators of the DNA damage response. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been found to have a variety of biochemical and physiological effects. The compound has been shown to induce DNA damage response pathways, leading to the activation of ATM and ATR kinases. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has also been found to disrupt ribosome biogenesis, leading to the inhibition of protein synthesis. The compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment. The compound has also been found to be effective against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy. However, the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a complex process that requires specialized equipment and expertise. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide in clinical trials need to be evaluated to determine its potential as a cancer treatment. Further research is also needed to better understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide and its effects on normal cells.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide involves several steps, including the reaction of 2-cyclohexen-1-amine with 4-ethylbenzenesulfonyl chloride to form the intermediate compound. This is followed by the reaction of the intermediate with tetrahydrothiophene-3,4-dione in the presence of a base to yield N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide. The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been studied extensively for its potential as a cancer treatment. The compound has been shown to selectively inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cell death. N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been found to be effective against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy.
properties
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide |
|---|---|
Molecular Formula |
C20H29NO4S2 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C20H29NO4S2/c1-2-16-8-10-18(11-9-16)27(24,25)20-15-26(22,23)14-19(20)21-13-12-17-6-4-3-5-7-17/h6,8-11,19-21H,2-5,7,12-15H2,1H3 |
InChI Key |
KEZCRCISUVKQPR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CCCCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



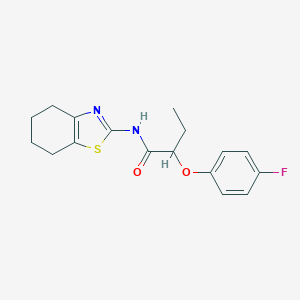

![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
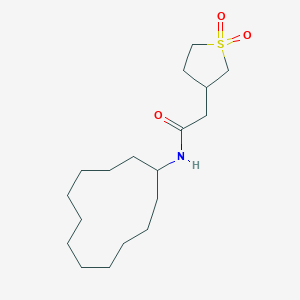

![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
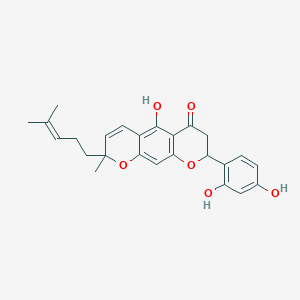
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
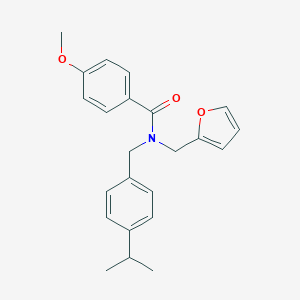
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
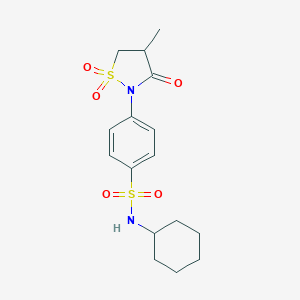
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)